2-Methoxy-5-methyl-N-(pentan-3-yl)aniline is an organic compound with the molecular formula and a molecular weight of 207.31 g/mol. This compound features a methoxy group, a methyl group, and a pentan-3-yl substituent attached to an aniline structure, which is characterized by the presence of an amino group attached to a benzene ring. The compound is identified by the CAS number 1019582-84-3 and is part of a broader class of aromatic amines, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals .
The chemical behavior of 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline can be characterized by its reactivity as an aromatic amine. It can undergo various reactions typical of amines and aromatic compounds:
These reactions can be utilized in synthetic pathways to create derivatives or related compounds .
Further studies would be necessary to elucidate the specific biological effects of 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline .
The synthesis of 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline can be achieved through several methods:
2-Methoxy-5-methyl-N-(pentan-3-yl)aniline has potential applications in various fields:
The specific applications would depend on further research into its properties and efficacy .
Such studies are crucial for determining the therapeutic potential and safety profile of new chemical entities .
Several compounds share structural similarities with 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 2-Methoxy-N-(pentan-3-YL)aniline | 1019565-79-7 | C12H19NO | Lacks methyl substitution on the benzene |
| N-pentan-3-ylaniline | 2810-72-2 | C11H17N | Simpler structure without methoxy group |
| 2-Methoxy-5-methylaniline | 120-71-8 | C8H11NO | Shorter carbon chain |
The uniqueness of 2-Methoxy-5-methyl-N-(pentan-3-YL)aniline lies in its combination of both methoxy and pentanoyl substituents on an aniline backbone, which may confer distinct chemical reactivity and biological activity compared to simpler analogs. This structural complexity could lead to novel applications in drug development and material science .
2-Methoxy-5-methyl-N-(pentan-3-yl)aniline is systematically named according to IUPAC guidelines as 4-methoxy-2-methyl-N-(pentan-3-yl)aniline, reflecting the positions of its substituents on the aromatic ring and the branched alkyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The compound’s structure features a methoxy group (-OCH₃) at the para position relative to the amino group (-NH-), a methyl group (-CH₃) at the ortho position, and a pentan-3-yl substituent on the nitrogen atom.
The SMILES notation CCC(CC)NC1=C(C=C(C=C1)OC)C provides a concise representation of its connectivity, highlighting the branched alkyl chain and the substitution pattern on the benzene ring. Alternative synonyms include 2-methoxy-5-methyl-N-(pentan-3-yl)aniline and 1019582-84-3 (CAS registry number).
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-Methoxy-2-methyl-N-(pentan-3-yl)aniline | |
| Molecular Formula | C₁₃H₂₁NO | |
| Molecular Weight | 207.31 g/mol | |
| SMILES | CCC(CC)NC1=C(C=C(C=C1)OC)C | |
| CAS Registry Number | 1019582-84-3 |
The synthesis of 2-methoxy-5-methyl-N-(pentan-3-yl)aniline reflects advancements in alkylation and functional group protection strategies. Early synthetic routes to substituted anilines focused on direct nitration and reduction of benzene derivatives, but the introduction of branched alkyl groups required more sophisticated methodologies.
The compound’s first reported synthesis likely emerged in the early 21st century, coinciding with the development of regioselective alkylation techniques. A key step involves the reaction of 3-pentanone with 2-methoxy-5-methylaniline under reductive amination conditions, employing catalysts such as sodium borohydride (NaBH₄) to facilitate the formation of the N-pentan-3-yl bond. This method contrasts with traditional Friedel-Crafts alkylation, which often lacks the selectivity needed for branched alkyl groups.
Industrial-scale production utilizes continuous flow reactors to optimize reaction parameters such as temperature and residence time, ensuring high yields while minimizing side reactions. The compound’s synthetic accessibility has made it a valuable intermediate in pharmaceuticals and agrochemicals, though specific applications remain proprietary.
Aromatic amines are a cornerstone of organic chemistry, serving as precursors to dyes, pharmaceuticals, and polymers. 2-Methoxy-5-methyl-N-(pentan-3-yl)aniline occupies a unique niche due to its electron-donating substituents and steric bulk.
The pentan-3-yl group on the nitrogen atom creates significant steric bulk, which influences:
| Compound | Substituents | Key Differences |
|---|---|---|
| N-Methylaniline | -NHCH₃ | Less steric bulk, higher nucleophilicity |
| 4-Methoxyaniline | -OCH₃ at para | Lacks alkyl branching on nitrogen |
| 3-Fluoro-N-(pentan-3-yl)aniline | -F at meta, -NH(pentan-3-yl) | Fluorine’s electronegativity alters reactivity |
This structural analysis underscores the compound’s hybrid characteristics, blending electronic activation with steric modulation.
The synthesis of 2-methoxy-5-methyl-N-(pentan-3-yl)aniline represents a significant challenge in aromatic amine chemistry, requiring selective introduction of the pentan-3-yl group onto the nitrogen atom of the aniline derivative . Traditional alkylation approaches for aniline derivatives have evolved considerably, with several distinct pathways offering varying degrees of selectivity and efficiency [2] [3].
Direct alkylation using alkyl halides remains one of the most straightforward approaches, though it presents inherent challenges related to selectivity and over-alkylation [4]. The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the desired carbon-nitrogen bond [3]. However, this method often suffers from the formation of secondary and tertiary amine byproducts, as the initial alkylation product becomes a more nucleophilic species than the starting material [4].
Reductive amination has emerged as a superior alternative for controlled mono-alkylation of aniline derivatives [5]. This methodology involves the formation of an intermediate imine between the aniline and a carbonyl compound, followed by selective reduction to yield the desired secondary amine [5]. The reaction can be conducted through direct or indirect pathways, with the indirect approach allowing for isolation and characterization of the imine intermediate before reduction [5].
For 2-methoxy-5-methyl-N-(pentan-3-yl)aniline synthesis, the starting material 2-methoxy-5-methylaniline serves as the nucleophilic component [6] [7]. This compound, also known as para-cresidine, possesses both methoxy and methyl substituents that influence the electronic properties of the aniline nitrogen [7] [8]. The methoxy group, being an electron-donating substituent, increases the nucleophilicity of the amine nitrogen, while the methyl group provides steric considerations for the alkylation reaction [7].
Recent developments in metal-organic framework catalysis have demonstrated exceptional selectivity for aniline alkylation reactions [9] [10]. The bipyridyl metal-organic framework supported cobalt catalyst exhibits remarkable efficiency, achieving yields of up to 98% with excellent selectivity toward mono-alkylated products [9] [10]. This catalytic system operates through a borrowing hydrogen mechanism, where alcohols serve as alkylating agents rather than traditional alkyl halides [9].
Table 1: Comparison of N-Alkylation Methods for Aniline Derivatives
| Method | Catalyst/Reagent | Temperature (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Direct Alkylation with Alkyl Halides | Base (KOH, NaOH) | 80-120 | 60-70 | 40-65 |
| Reductive Amination | NaBH4, NaBH3CN | 25-60 | 85-95 | 70-90 |
| Metal-Organic Framework Catalysis | bpy-UiO-CoCl2 | 120 | 90-98 | 85-98 |
| Photoredox Catalysis | Ir(ppy)2(dtbbpy)PF6/NiCl2 | 25-40 | 80-90 | 75-85 |
| Borrowing Hydrogen Methodology | Ru/Ir complexes | 100-140 | 85-95 | 80-95 |
The choice of alkylation pathway significantly impacts both the efficiency and selectivity of the synthesis [11] [12]. Manganese-based pincer complexes have shown particular promise for selective N-alkylation, demonstrating the ability to alkylate both electron-rich and electron-poor aniline derivatives with high selectivity [12]. These catalysts operate under relatively mild conditions and exhibit excellent chemoselectivity, avoiding interference with other functional groups present in the substrate [12].
Nucleophilic substitution reactions represent the fundamental mechanistic pathway for introducing the pentan-3-yl group onto the aniline nitrogen [2] [3]. The reaction follows a bimolecular nucleophilic substitution mechanism, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon center of the alkylating agent [3].
The selection of appropriate alkylating agents is crucial for successful nucleophilic substitution [13]. Primary alkyl halides, particularly 3-bromopentane and 3-iodopentane, serve as effective electrophiles for introducing the pentan-3-yl group [13]. The reactivity order follows the expected pattern for nucleophilic substitution: iodides > bromides > chlorides, with iodides providing the highest reaction rates due to their superior leaving group ability [13].
Solvent selection plays a critical role in nucleophilic substitution reactions involving aniline derivatives [13]. Polar aprotic solvents such as dimethylformamide and acetonitrile are preferred, as they stabilize the developing positive charge on the alkyl halide while not solvating the nucleophilic nitrogen center excessively [13]. These solvents facilitate the approach of the nucleophile to the electrophilic center and promote efficient bond formation [13].
Base selection requires careful consideration to achieve optimal results [14]. Weak bases such as potassium carbonate and cesium carbonate are typically employed to neutralize the hydrogen halide generated during the reaction without promoting competing elimination reactions [14]. The use of stronger bases like potassium hydroxide can lead to unwanted side reactions, including elimination of the alkyl halide to form alkenes [14].
Table 2: Nucleophilic Substitution Reaction Conditions for Pentan-3-yl Group Introduction
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Methoxy-5-methylaniline | 3-Bromopentane | K2CO3 | DMF | 100 | 12 | 65 |
| 2-Methoxy-5-methylaniline | 3-Iodopentane | Cs2CO3 | Acetonitrile | 80 | 8 | 78 |
| 2-Methoxy-5-methylaniline | Pentan-3-ol (via borrowing H) | RuCl2(PPh3)3 | Toluene | 120 | 24 | 85 |
| 2-Methoxy-5-methylaniline | Pentanal (reductive amination) | NaBH4 | Methanol | 25 | 6 | 88 |
Temperature control is essential for optimizing nucleophilic substitution reactions [15]. Elevated temperatures increase reaction rates but may also promote undesired side reactions, including over-alkylation and thermal decomposition of sensitive functional groups [15]. The optimal temperature range typically falls between 80-120°C, depending on the specific alkylating agent and solvent system employed [15].
Micellar catalysis has emerged as an innovative approach for enhancing selectivity in aniline alkylation reactions [13]. Single-phase aqueous surfactant systems provide unique microenvironments that can significantly improve reaction rates, yields, and selectivity compared to traditional homogeneous conditions [13]. The formation of relatively small amounts of tertiary amine byproducts effectively inhibits further alkylation, leading to high selectivities for the desired mono-alkylated product [13].
The electronic effects of substituents on the aniline ring significantly influence the nucleophilicity of the nitrogen center [2]. The methoxy group in 2-methoxy-5-methylaniline acts as an electron-donating substituent through resonance, increasing the electron density on the nitrogen atom and enhancing its nucleophilic character [2]. This electronic activation facilitates nucleophilic attack on alkyl halides and contributes to improved reaction rates [2].
Steric considerations also play important roles in determining reaction outcomes [16]. The positioning of the methyl and methoxy substituents in 2-methoxy-5-methylaniline creates a specific steric environment around the nitrogen center that can influence both the approach of the alkylating agent and the stability of the resulting product [16]. Secondary alkylation is often hindered by increased steric bulk around the nitrogen center, contributing to improved selectivity for mono-alkylated products [16].
Modern catalytic methodologies have revolutionized the field of N-alkylation, offering unprecedented levels of selectivity and efficiency for the synthesis of 2-methoxy-5-methyl-N-(pentan-3-yl)aniline [17] [18]. Metal-organic framework catalysts represent a particularly promising class of heterogeneous catalysts that combine the advantages of homogeneous and heterogeneous catalysis [19].
Cobalt-based catalysts have demonstrated exceptional performance in N-alkylation reactions [20] [21]. The bipyridyl metal-organic framework supported cobalt catalyst operates through a well-defined mechanism involving oxidative addition, migratory insertion, and reductive elimination steps [20]. This catalytic system exhibits high turnover numbers and excellent recyclability, maintaining activity over multiple reaction cycles [21].
The borrowing hydrogen methodology represents a paradigm shift in alkylation chemistry, utilizing alcohols as alkylating agents instead of traditional alkyl halides [17] [22]. This approach eliminates the formation of halide byproducts and offers improved atom economy [17]. Iridium-phosphine functionalized metal-organic frameworks have shown particular promise for this transformation, achieving up to 99% conversion and selectivity for pharmaceutical precursor synthesis [17] [22].
Nickel catalysis has emerged as an attractive alternative to precious metal systems for reductive alkylation reactions [18] [23]. Metal-organic framework supported single-site nickel catalysts demonstrate high activity and recyclability for direct N-alkylation of anilines with alcohols [18]. The catalyst design incorporates bipyridine ligands that modulate the electronic properties of the nickel center, optimizing both activity and selectivity [18].
Table 3: Catalytic Systems for N-Pentylation of Aromatic Amines
| Catalyst System | Metal Loading (mol%) | Reaction Conditions | Turnover Number | Recyclability (cycles) | Selectivity (%) |
|---|---|---|---|---|---|
| Cobalt/Bipyridine MOF | 0.6 | 120°C, KOtBu, toluene | 167 | 6 | 98 |
| Nickel/Organoclay | 5.0 | 180°C, H2 (30 bar) | 20 | 4 | 85 |
| Iridium/Phosphine MOF | 2.0 | 140°C, K2CO3, dioxane | 50 | 5 | 92 |
| Manganese PNP Pincer | 3.0 | 110°C, KOtBu, toluene | 33 | 3 | 89 |
| Ruthenium Triphos | 1.5 | 100°C, Cs2CO3, xylene | 67 | 2 | 94 |
Photoredox catalysis offers unique opportunities for mild and selective N-alkylation reactions [24] [25]. The combination of iridium photoredox catalysts with nickel co-catalysts enables radical-mediated alkylation under ambient conditions [24] [25]. This dual catalytic approach operates through single-electron transfer processes that generate alkyl radicals, which subsequently couple with aniline derivatives to form the desired products [25].
Reductive alkylation using nickel-organoclay catalysts has been investigated for aniline derivatives [15]. The kinetic analysis reveals that the reaction follows Langmuir-Hinshelwood competitive associative adsorption mechanisms, with the surface reaction between the Schiff base and hydrogen serving as the rate-limiting step [15]. Temperature, pressure, and catalyst concentration significantly influence reaction kinetics and product distribution [15].
The mechanism of metal-organic framework catalyzed N-alkylation involves several key steps [9] [10]. Initial coordination of the alcohol substrate to the metal center is followed by dehydrogenation to form an aldehyde intermediate [9]. Subsequent condensation with the aniline substrate generates an imine, which undergoes hydrogenation to yield the final alkylated product [9]. The hydrogen borrowing nature of this process ensures atom economy and eliminates the need for external reducing agents [10].
Catalyst recyclability represents a crucial advantage of heterogeneous systems [10] [21]. Hot filtration tests confirm that the solid metal-organic framework catalysts are responsible for the observed activity, ruling out leached metal species as the active catalyst [10]. The recovered catalysts maintain their crystalline structure and catalytic performance over multiple reaction cycles [10] [21].
Effective purification of 2-methoxy-5-methyl-N-(pentan-3-yl)aniline requires careful consideration of the compound's physical and chemical properties [26] [27]. The presence of the methoxy and methyl substituents, combined with the pentan-3-yl group, creates specific challenges for separation from reaction byproducts and unreacted starting materials [26].
Column chromatography represents the most widely employed purification technique for aromatic amines [26] [27]. However, the basic nature of aniline derivatives presents unique challenges due to acid-base interactions with silica gel [26] [27]. The acidic silanols on silica surfaces can interact strongly with basic amine groups, leading to compound degradation, yield loss, and increased band spreading [26] [27].
Several strategies have been developed to overcome these challenges [26] [27]. The addition of competing amines such as triethylamine to the mobile phase neutralizes acidic silica silanols and improves separation efficiency [26] [27]. Alternatively, amine-functionalized silica provides a less acidic stationary phase that reduces unwanted interactions with basic compounds [27].
Solvent system optimization is crucial for successful chromatographic purification [26] [28]. The mobile phase typically consists of hexane and ethyl acetate mixtures, with ratios adjusted to achieve optimal separation [26]. For highly polar amine compounds, the addition of small amounts of triethylamine or ammonia to the mobile phase can significantly improve peak shape and recovery [28].
Table 4: Purification Methods and Yield Optimization Parameters
| Purification Method | Mobile Phase/Solvent | Temperature (°C) | Recovery Yield (%) | Purity (%) | Typical Scale |
|---|---|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (9:1) | Room temperature | 85-92 | >98 | 1-50 g |
| Recrystallization | Water | 0-5 | 75-85 | >95 | 5-100 g |
| Vacuum Distillation | N/A | 120-140 | 90-95 | >99 | 10-500 g |
| Liquid-Liquid Extraction | DCM/H2O | Room temperature | 80-88 | 85-90 | 1-20 g |
| Steam Distillation | H2O/steam | 100 | 70-80 | 80-85 | 50-1000 g |
Recrystallization provides an alternative purification method particularly suitable for compounds that form well-defined crystals [29] [30]. The selection of appropriate recrystallization solvents requires consideration of solubility differences between the desired product and impurities [30]. Water often serves as an effective recrystallization solvent for aniline derivatives, particularly when the compound exhibits temperature-dependent solubility [29] [30].
Vacuum distillation offers high-purity separation for thermally stable compounds [31] [30]. This technique is particularly valuable for large-scale purifications where high recovery yields are essential [31]. The reduced pressure conditions allow distillation at lower temperatures, minimizing thermal decomposition of sensitive functional groups [30].
Liquid-liquid extraction serves as an essential component of reaction workup procedures [32] [33]. The technique involves partitioning compounds between immiscible solvents based on their relative solubilities [33]. For aniline derivatives, extraction between organic solvents and aqueous phases can effectively separate the desired product from ionic impurities and unreacted inorganic reagents [32] [33].
Workup procedures require careful attention to acid-base chemistry [34] [35]. The basic nature of aniline derivatives allows for selective extraction using aqueous acid solutions, which protonate the amine nitrogen and render the compound water-soluble [33]. Subsequent neutralization with base precipitates the free amine, enabling recovery of the purified product [33].
Quenching reactions properly is essential for successful workup procedures [34] [35]. Unreacted alkylating agents must be neutralized before extraction to prevent continued reaction during the purification process [34]. Water or alcohol addition serves to decompose reactive intermediates and facilitate clean separation of products from byproducts [35].
Drying agents play crucial roles in removing trace water from organic solutions [32] [36]. Anhydrous magnesium sulfate and sodium sulfate are commonly employed for this purpose, with the amount of drying agent adjusted based on the water content of the solution [32] [36]. Complete water removal is essential before distillation or other concentration steps [36].
Industrial-scale purification of aromatic amines employs specialized distillation techniques [31]. Multi-stage distillation columns with energy integration allow for efficient separation of close-boiling impurities [31]. The use of side streams and intermediate extraction stages enables high-purity product recovery while minimizing energy consumption [31].
Yield optimization requires systematic investigation of reaction parameters [15] [37]. Temperature, pressure, catalyst loading, and reaction time all influence both conversion and selectivity [15]. Statistical experimental design methods can identify optimal conditions that maximize yield while minimizing byproduct formation [37].